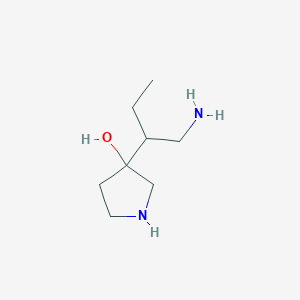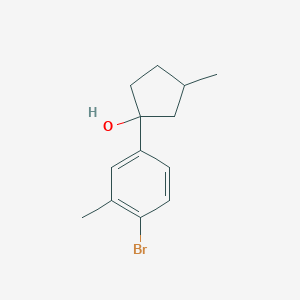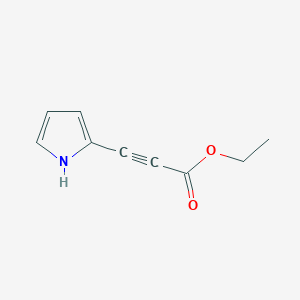
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl ester group via a prop-2-ynoate linkage. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-pyrrolecarboxaldehyde in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)-2-propenoate: Contains a cyano group and a propenoate linkage.
1-(1H-pyrrol-2-yl)ethanone: Features a ketone group instead of an ester.
Uniqueness
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to its specific combination of a pyrrole ring and an ethyl ester group linked by a prop-2-ynoate moiety. This structure imparts distinct reactivity and binding properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2H2,1H3 |
Clé InChI |
GJNMPVVEANKPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

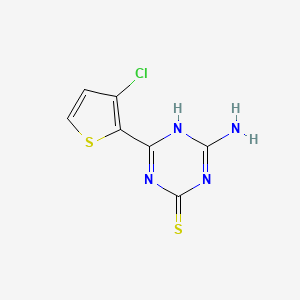
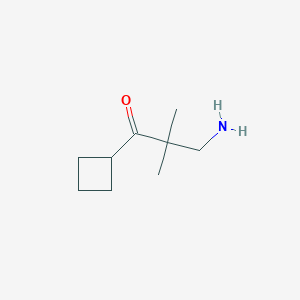
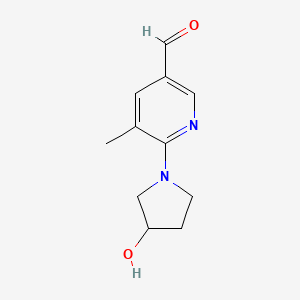
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
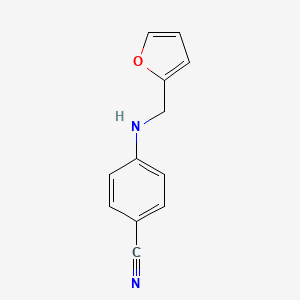

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
